N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide
Description
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Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-15(25-17-10-6-3-7-11-17)21(24)22-14-18-12-13-19(26-18)20(23)16-8-4-2-5-9-16/h2-13,15,20,23H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYWJIDLWGZLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound involves a multi-step process typically starting from thiophene derivatives. The general method includes:
- Formation of Thiophene Derivative : Starting from a substituted thiophene.
- Hydroxymethylation : Introduction of a hydroxymethyl group on the phenyl ring.
- Amidation : Reaction with phenoxypropanamide to form the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in different therapeutic areas.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that thiophene derivatives can inhibit tumor growth in vitro and in vivo models.
Antioxidant Properties
This compound has shown promising antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
The proposed mechanism of action includes:
- Inhibition of Cell Proliferation : By targeting specific signaling pathways involved in cell growth.
- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to control groups.
-
Antioxidant Activity Assessment :
- Objective : To measure the radical scavenging ability using DPPH assay.
- Results : Showed a high percentage inhibition, comparable to standard antioxidants like ascorbic acid.
-
In Vivo Studies :
- Objective : To assess the therapeutic efficacy in animal models.
- Findings : Demonstrated reduced tumor size and improved survival rates in treated groups.
Data Tables
| Biological Activity | Methodology | Results |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM (MCF-7 cells) |
| Antioxidant Activity | DPPH Scavenging | 85% inhibition at 50 µM |
| In Vivo Efficacy | Tumor Model | 40% reduction in tumor size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
